molecular formula C8H7ClF3N B13050132 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile CAS No. 2102410-42-2

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile

Cat. No.: B13050132
CAS No.: 2102410-42-2
M. Wt: 209.59 g/mol
InChI Key: LPYFMTWLBRZAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.6 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to a cyclohexene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethyl iodide in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Biological Activity

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile, with the CAS number 2102410-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings, structure-activity relationships (SAR), and potential applications of this compound in various biological contexts.

  • Molecular Formula : C10H8ClF3N
  • Molecular Weight : 209.59 g/mol
  • Structure : The compound features a cyclohexene ring substituted with chlorine and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of antiplasmodial effects and potential applications in oncology.

Antiplasmodial Activity

A study focusing on the antiplasmodial activity against Plasmodium falciparum highlighted that derivatives with similar structural motifs showed significant inhibitory effects. The compound's mechanism appears to involve disruption of mitochondrial functions, which is critical for the survival of the malaria parasite .

Cytotoxicity Studies

In cytotoxicity assays using L6 rat skeletal myoblasts, compounds structurally related to this compound were evaluated. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy. Compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that modifications to the chemical structure can enhance therapeutic indices .

Structure-Activity Relationships (SAR)

The structural modifications significantly influence the biological activity of compounds related to this compound. Key observations include:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Chlorine Substitution : Influences binding affinity to biological targets.
CompoundActivity (IC50 µM)Selectivity Index
Compound A0.269460
Compound B9.32521.71
Compound C4.66219.27

Case Studies

  • Antimalarial Efficacy : A derivative of the compound was tested against chloroquine-sensitive strains of P. falciparum. Results indicated a peak activity at sub-micromolar concentrations during late-stage trophozoite development .
  • Potential Anticancer Applications : Preliminary studies suggest that compounds with similar frameworks may exhibit anticancer properties through modulation of apoptosis pathways and inhibition of tumor growth in various cancer cell lines .

Properties

CAS No.

2102410-42-2

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h6H,1-3H2

InChI Key

LPYFMTWLBRZAPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(F)(F)F)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.